Piperaquine D6
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Overview
Description
Piperaquine D6 is a deuterated form of piperaquine, an antimalarial agent. Piperaquine is a bisquinoline compound that was first synthesized in the 1960s and used extensively in China for the treatment and prophylaxis of malaria. The deuterated form, this compound, is used in pharmacokinetic studies as an internal standard due to its stability and similarity to the non-deuterated form .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperaquine D6 involves the incorporation of deuterium atoms into the piperaquine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route involves the reaction of 4,7-dichloroquinoline with piperazine in the presence of a deuterated solvent to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for use in pharmacokinetic studies .
Chemical Reactions Analysis
Types of Reactions: Piperaquine D6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitutions, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are used under basic conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline and piperazine derivatives.
Scientific Research Applications
Piperaquine D6 is widely used in scientific research, particularly in the following fields:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of piperaquine in biological samples.
Biology: Employed in studies investigating the pharmacokinetics and metabolism of piperaquine.
Medicine: Used in clinical trials to monitor the concentration of piperaquine in plasma and other biological fluids.
Industry: Utilized in the development and quality control of antimalarial drugs
Mechanism of Action
Piperaquine D6, like its non-deuterated counterpart, exerts its antimalarial effects by disrupting the detoxification of heme within the parasite’s digestive vacuole. This disruption leads to the accumulation of toxic heme, which ultimately kills the parasite. The exact molecular targets and pathways involved in this process are similar to those of chloroquine, another antimalarial agent .
Comparison with Similar Compounds
Chloroquine: Both piperaquine and chloroquine disrupt heme detoxification in the parasite.
Dihydroartemisinin: Often used in combination with piperaquine for enhanced antimalarial efficacy.
Artemether: Another artemisinin derivative used in combination therapies for malaria
Uniqueness of Piperaquine D6: this compound is unique due to its deuterated nature, which provides enhanced stability and allows for more accurate pharmacokinetic studies. Its use as an internal standard in analytical methods ensures precise quantification of piperaquine in biological samples, making it invaluable in research and clinical settings .
Properties
IUPAC Name |
7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]piperazin-1-yl]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32Cl2N6/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29/h2-9,20-21H,1,10-19H2/i1D2,10D2,11D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRHFBCYFMIWHC-QLFBILJTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N1CCN(CC1)C2=C3C=CC(=CC3=NC=C2)Cl)C([2H])([2H])N4CCN(CC4)C5=C6C=CC(=CC6=NC=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32Cl2N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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